2,4,6-Trimethylpyridine

描述

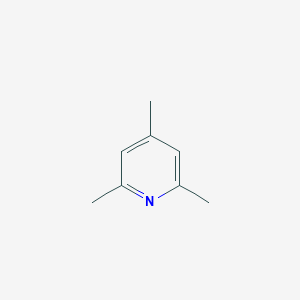

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZVCCNYKMEVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Record name | COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051561 | |

| Record name | 2,4,6-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Collidine appears as a clear colorless liquid. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Colorless liquid with an aromatic odor; [HSDB] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Collidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2985 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

170.4 °C | |

| Record name | 2,4,6-COLLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

58 °C, 136 °F | |

| Record name | 2,4,6-Collidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2985 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-COLLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in methanol, ethanol, chloroform, benzene, toluene, and dil acids; miscible with ether, Sol in acetone, Sol in water (in g/100 ml water): 20.8 g @ 6 °C, 3.5 g @ 20 °C, 1.8 g @ 100 °C | |

| Record name | 2,4,6-COLLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.913 @ 20 °C/20 °C | |

| Record name | 2,4,6-COLLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.99 [mmHg], 1.99 mm Hg @ 25 °C | |

| Record name | 2,4,6-Collidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2985 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-COLLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

29611-84-5, 108-75-8 | |

| Record name | COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Collidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Collidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IE4BK5J5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-COLLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-44.5 °C | |

| Record name | 2,4,6-COLLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of 2,4,6 Trimethylpyridine

Classical Synthesis Routes to 2,4,6-Trimethylpyridine

The foundational methods for synthesizing the this compound core rely on well-established condensation and cyclization reactions.

The Hantzsch pyridine (B92270) synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that provides a versatile route to pyridine derivatives. wikipedia.org An analogous method can be employed for the synthesis of this compound. The process involves the condensation of a β-keto ester (such as ethyl acetoacetate), an aldehyde (specifically, acetaldehyde (B116499) for this product), and a nitrogen donor like ammonia (B1221849). wikipedia.org

The reaction proceeds in a 2:1:1 ratio of the β-keto ester, aldehyde, and ammonia, respectively. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) derivative, which is subsequently oxidized to form the aromatic pyridine ring. wikipedia.org The final steps involve hydrolysis and decarboxylation to yield the target this compound. wikipedia.org

Reaction Scheme Analogous to Hantzsch Synthesis:

Reactants: Ethyl acetoacetate, Acetaldehyde, Ammonia

Key Steps:

Condensation to form a 1,4-dihydropyridine intermediate.

Oxidation (aromatization) of the dihydropyridine (B1217469) ring.

Hydrolysis and decarboxylation of the ester groups.

Product: this compound

This method remains a fundamental approach for constructing the substituted pyridine core.

Beyond the Hantzsch-type synthesis, other condensation reactions have been developed to produce this compound. These methods often utilize more readily available starting materials. One notable method involves the reaction of paraldehyde (B1678423) (a trimer of acetaldehyde), acetone (B3395972), ammonium (B1175870) acetate (B1210297), and ammonia water. drugfuture.com Another documented synthesis starts from 3,5-dimethyl-2-cyclohexen-1-one, which reacts with ammonium acetate and ammonia water to yield the final product. drugfuture.com A simpler, albeit lower-yielding, industrial method involves the reaction of acetone and ammonia over a catalyst. drugfuture.com

| Starting Materials | Key Reagents | Reference |

|---|---|---|

| Paraldehyde, Acetone | Ammonium acetate, Ammonia water | drugfuture.com |

| 3,5-Dimethyl-2-cyclohexen-1-one | Ammonium acetate, Ammonia water | drugfuture.com |

| Acetone | Ammonia | drugfuture.com |

Advanced Synthetic Strategies for this compound Derivatives

Further functionalization of the this compound scaffold allows for the creation of a diverse range of derivatives with specific chemical properties.

The nitrogen atom in the pyridine ring can be readily oxidized to form an N-oxide. This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent reactions. The synthesis of this compound 1-oxide is typically achieved by treating the parent pyridine with a suitable oxidizing agent. Common reagents for this purpose include hydrogen peroxide in acetic acid or peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a stable, crystalline solid.

| Oxidizing Agent | Typical Solvent |

|---|---|

| Hydrogen Peroxide / Acetic Acid | Acetic Acid |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Chloroform (B151607) |

Direct electrophilic substitution on the pyridine ring, such as Friedel-Crafts acylation, is generally challenging. The pyridine nitrogen acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack. wikipedia.orgorganic-chemistry.org Consequently, this compound is more commonly employed as a sterically hindered, non-nucleophilic base in acylation reactions, rather than as the substrate to be acylated. researchgate.net For instance, it is used to scavenge the HCl produced during reactions involving acetyl chloride (AcCl). researchgate.net

The synthesis of derivatives like 3-acetyl-2,4,6-trimethylpyridine (B1331374) typically requires alternative strategies that bypass direct acylation of the this compound ring. Such strategies might involve constructing the pyridine ring from precursors that already contain the desired acetyl group.

Achieving regioselective functionalization of the this compound ring requires overcoming the inherent low reactivity of the pyridine nucleus towards electrophiles. Modern synthetic methods often employ directed metalation strategies. These approaches involve deprotonation of a C-H bond using a strong base, typically an organolithium reagent or a lithium amide, to form a highly reactive organometallic intermediate.

For this compound, the possible sites for deprotonation are the C-3 and C-5 positions on the ring or the methyl groups. The presence of methyl groups at the 2- and 6-positions provides significant steric hindrance, which can influence the regioselectivity of the deprotonation. Functionalization would likely be directed to the less hindered C-3/C-5 positions or the C-4 methyl group. Following metalation, the resulting organometallic species can react with a variety of electrophiles to introduce a wide range of functional groups in a highly controlled, regioselective manner.

Purification and Isolation Techniques in this compound Synthesis

The isolation and purification of this compound (also known as collidine) from a crude reaction mixture is a critical step to obtain a product of high purity. Commercial or crude samples can contain various impurities, including isomeric lutidines and other trimethylpyridines (such as 3,5-dimethylpyridine (B147111) and 2,3,6-trimethylpyridine), water, and unreacted starting materials. chemicalbook.comgoogle.com The choice of purification method depends on the scale of the synthesis and the nature of the impurities present. Common techniques employed include distillation and the formation of crystalline salts, followed by regeneration of the free base.

Fractional Distillation

Fractional distillation is a primary method for purifying this compound. Due to the presence of isomers with close boiling points in technical-grade collidine, efficient fractional distillation is necessary. google.com The process often involves distillation under reduced pressure to prevent decomposition at high temperatures. chemicalbook.com For instance, a crude product mixture can be distilled under a sub-atmospheric pressure of approximately 100 mm Hg, with the temperature ranging from 45°C to 140°C, often under a nitrogen atmosphere to prevent oxidation. google.com In laboratory settings, a 40cm Vigreux column or an 8-inch helix-packed column can be used for effective separation. chemicalbook.com

Another approach involves drying the crude product before distillation. This can be achieved by dissolving the compound in a solvent like chloroform, adding a solid drying agent such as potassium carbonate (K2CO3) or Drierite, filtering, and then proceeding with fractional distillation. chemicalbook.com

Salt Formation and Recrystallization

A highly effective strategy for obtaining pure this compound involves converting the basic pyridine derivative into a crystalline salt. This allows for purification by filtration and recrystallization, after which the pure free base can be regenerated.

Sulfate (B86663) Salt Formation: A patented method describes the purification of crude this compound by converting it to its sulfate salt. google.com The process involves reacting the crude material with concentrated sulfuric acid in an industrial ethanol (B145695) solvent. This causes the this compound sulfate to crystallize out of the solution. google.com The crystals are then filtered and can be further purified by recrystallization. A particularly effective recrystallization method uses water as the primary solvent and industrial alcohol as a co-solvent, which can increase the purity to over 99%. google.com Following recrystallization, the purified salt is dissolved in water and treated with a strong base, such as solid sodium hydroxide (B78521), to regenerate the free this compound, which separates as an upper oily layer. google.com This method has been shown to increase the concentration of this compound from a crude fraction to 97-98%. google.com

Hydrochloride and Other Salts: Other acidic reagents can be used to form crystalline salts.

Hydrochloride: Dry hydrogen chloride (HCl) gas can be passed through a solution of impure this compound in a non-polar solvent like dry benzene (B151609). chemicalbook.com This precipitates the this compound hydrochloride, which can be collected by filtration. chemicalbook.com

Phosphate (B84403): The phosphate salt can be precipitated from a methanol (B129727) solution by the addition of 85% phosphoric acid (H3PO4). chemicalbook.com

Picrate (B76445): The picrate salt, which has a distinct melting point of 155-156°C, can also be formed for purification purposes. chemicalbook.com

In all cases of salt formation, the final step involves regenerating the free base by treatment with a strong aqueous base, such as sodium hydroxide (NaOH), followed by extraction with an organic solvent like benzene and drying with an agent like magnesium sulfate (MgSO4). chemicalbook.com The final product is typically obtained after a final distillation under reduced pressure. chemicalbook.com

The table below summarizes various salt formation techniques used in the purification of this compound.

| Salt Form | Reagents | Solvent(s) | Isolation Method | Purity Achieved | Reference |

| Sulfate | Concentrated Sulfuric Acid | Industrial Ethanol, Water | Crystallization, Filtration, Recrystallization | >99% | google.com |

| Hydrochloride | Dry Hydrogen Chloride (gas) | Benzene | Precipitation, Filtration | Not specified | chemicalbook.com |

| Phosphate | 85% Phosphoric Acid | Methanol | Precipitation, Cooling | Not specified | chemicalbook.com |

| BF3 Adduct | Boron Trifluoride Etherate | Benzene | Distillation, followed by HCl salt formation | Not specified | chemicalbook.com |

| HgCl2 Complex | Mercuric Chloride | Not specified | Complex formation | Not specified | chemicalbook.com |

Catalytic Applications and Mechanistic Insights of 2,4,6 Trimethylpyridine

2,4,6-Trimethylpyridine as a Sterically Hindered Base Catalyst

This compound, also known as 2,4,6-collidine, is a heterocyclic organic compound consisting of a pyridine (B92270) ring substituted with three methyl groups. wikipedia.org A key feature of its chemical behavior is the steric hindrance provided by the two methyl groups at the 2 and 6 positions, adjacent to the nitrogen atom. This structural characteristic significantly impedes the nitrogen's ability to act as a nucleophile while preserving its basicity (pKa of the conjugate acid is 7.43). exsyncorp.comscientificlabs.com Consequently, it is widely employed in organic synthesis as a sterically hindered, non-nucleophilic base. exsyncorp.com

The non-nucleophilic nature of this compound makes it an effective base catalyst in reactions where nucleophilic side reactions are undesirable. In esterification, acylation, and alkylation reactions, its primary role is to act as a proton scavenger, neutralizing acidic byproducts without interfering with the electrophilic centers of the reactants. exsyncorp.compipzine-chem.com

For instance, in acylation reactions using an acyl halide or anhydride, this compound readily accepts the proton from the alcohol, facilitating the formation of the ester. pipzine-chem.com Its steric bulk prevents it from directly attacking the acylating agent, a common side reaction with less hindered amine bases. This selectivity is crucial for achieving high yields and purity of the desired product. Similarly, in alkylation reactions, it neutralizes the generated acid, driving the reaction forward. pipzine-chem.comnih.gov The nitrogen atom's lone pair of electrons can be alkylated or acylated to form quaternary ammonium (B1175870) or acyl salts, respectively, which are important intermediates in organic synthesis. pipzine-chem.com

Table 1: Comparison of Bases in Alkylation Reactions

| Base | Nucleophilicity | Steric Hindrance | Typical Application |

| This compound | Low | High | Proton scavenger in acylation/alkylation where substrate is sensitive to nucleophilic attack. |

| Pyridine | Moderate | Low | Nucleophilic catalyst and base. |

| Triethylamine | High | Moderate | General-purpose organic base. |

| DIPEA | Low | High | Non-nucleophilic base, commonly used in peptide coupling. bachem.com |

In solid-phase peptide synthesis (SPPS), maintaining the chiral integrity of amino acids is paramount. Racemization, the conversion of a chiral amino acid to a mixture of L- and D-enantiomers, is a significant side reaction, particularly during the carboxyl group activation step. bachem.comnih.gov The mechanism of racemization often involves the abstraction of the α-hydrogen from the activated amino acid, which can be facilitated by the base used in the coupling reaction. bachem.comnih.gov

This compound is employed as a weak base to suppress this side reaction. bachem.com Its steric hindrance is thought to reduce the likelihood of α-hydrogen abstraction. Research has shown that for amino acids prone to racemization, such as cysteine, substituting a common base like N-methylmorpholine with this compound can significantly suppress the formation of the undesired diastereomer. johnshopkins.edu In one study synthesizing protoxin II, the use of N-methylmorpholine resulted in approximately 50% racemization during cysteine coupling, which was effectively suppressed by using this compound. johnshopkins.edu

Similarly, studies on the synthesis of peptide nucleic acid (PNA) analogs found that using this compound in combination with the coupling agent HATU resulted in lower racemization levels. rsc.org A stepwise addition of the base further reduced the epimerization to less than 1%. rsc.org

Table 2: Effect of Base on Racemization in Peptide Synthesis

| Base | Coupling Agent | Peptide/Monomer | Racemization/Epimerization Level | Reference |

| N-methylmorpholine | Standard Fmoc SPPS | Protoxin II (Cysteine residue) | ~50% | johnshopkins.edu |

| This compound | Standard Fmoc SPPS | Protoxin II (Cysteine residue) | Suppressed | johnshopkins.edu |

| This compound | HATU | PNA monomer (L-3) | 4% (D-enantiomer) | rsc.org |

| This compound (stepwise addition) | HATU | PNA monomer (L-3) | <1% (D-enantiomer) | rsc.org |

The formation of glycosidic bonds in glycosylation reactions is a cornerstone of carbohydrate chemistry. These reactions often generate a stoichiometric amount of a strong acid, such as triflic acid, as a byproduct. The presence of this acid can lead to undesired side reactions, including the degradation of acid-sensitive substrates or products.

This compound serves as an essential "proton scavenger" or acid trap in these reactions. Its role is to neutralize the generated acid in situ. Due to its significant steric hindrance, it does not compete with the alcohol acceptor for the electrophilic glycosyl donor. This selectivity ensures that the glycosylation reaction proceeds efficiently while protecting the integrity of the reactants and products. Its application is particularly critical in high-pressure glycosylations involving unreactive alcohols. thegoodscentscompany.com

This compound in Dehydrohalogenation Processes

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide (HX) from a substrate, typically an alkyl halide, to form an alkene. wikipedia.orglibretexts.org This reaction is generally promoted by a base, which abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the halogen. vedantu.comyoutube.com

This compound is used as a base for dehydrohalogenation. wikipedia.org As a sterically hindered base, it favors the E2 (elimination, bimolecular) mechanism and can influence the regioselectivity of the reaction. youtube.com While stronger bases like potassium hydroxide (B78521) are often used, this compound is a suitable choice when a milder, non-nucleophilic base is required to avoid competing S_N2 substitution reactions, especially with substrates sensitive to stronger, more nucleophilic bases. youtube.comnih.gov Its function is to bind the hydrogen halides that are formed during the reaction. wikipedia.org

Nucleophilic Catalysis by this compound: Intermediate Formation

While this compound is predominantly known as a non-nucleophilic base, the possibility of it acting as a nucleophilic catalyst is a subject of mechanistic interest. In nucleophilic catalysis, the catalyst (in this case, the pyridine base) attacks an electrophilic center to form a reactive intermediate, which is then more susceptible to attack by the final nucleophile.

For pyridine and its less substituted derivatives, this mechanism is common in acylation reactions, where an N-acylpyridinium ion is formed as a key intermediate. However, studies have shown that substitution at the 2-position of the pyridine ring, as in this compound, significantly hinders or completely prevents this mode of nucleophilic catalysis. rsc.org Instead, a much slower reaction pathway, identified as general base catalysis, is observed. rsc.org In this mechanism, the pyridine base facilitates the reaction by abstracting a proton from the nucleophile in the transition state, thereby increasing its nucleophilicity, rather than forming a covalent intermediate with the substrate. Therefore, under typical conditions, this compound functions as a general base catalyst rather than a nucleophilic one.

Transition Metal Catalysis Involving this compound Ligands

The nitrogen atom in this compound can act as a ligand, donating its lone pair of electrons to form coordination complexes with transition metals. exsyncorp.compipzine-chem.com Although sterically demanding, it can bind to various metal centers, influencing the electronic and steric environment of the metal catalyst. wikipedia.org The properties of the resulting metal complex, such as its stability, solubility, and catalytic activity, are tuned by the nature of the ligands. nih.govuva.es

Transition metal complexes containing pyridine-type ligands are precursors for a wide range of catalysts used in reactions like hydrogenations, cross-couplings, and polymerizations. wikipedia.orgnih.gov For example, this compound has been used in the synthesis of bis(this compound)bromine(I) hexafluorophosphate (B91526), a reagent used in organic synthesis. orgsyn.org The steric bulk of the collidine ligand can be advantageous in stabilizing reactive metal centers or in creating a specific coordination geometry that promotes a desired catalytic transformation. emory.edu While less common than smaller pyridine or bipyridine ligands, this compound serves as a specialized ligand for tuning the reactivity of transition metal catalysts. nih.gov

Copper-Based Coordination Complexes: Synthesis and Catalytic Activity

The synthesis of copper(II) coordination compounds often involves the reaction of a copper(II) salt with appropriate ligands in a suitable solvent. While this compound can act as a ligand, its significant steric hindrance often influences the resulting coordination geometry. Research into copper(II) heteroleptic carboxylates, for instance, has involved the use of substituted pyridines as auxiliary ligands to create paddlewheel dinuclear structures with distorted square pyramidal geometries. These types of complexes have been investigated for their pharmacological applications, including their potential as enzymatic inhibitors.

In the broader context of catalysis, copper(II) complexes with various nitrogen-containing ligands, such as derivatives of 2,2′:6′,2′′-terpyridine and 2,6-di(thiazol-2-yl)pyridine, have demonstrated notable catalytic activity in oxidation reactions. rsc.org For example, specific copper(II) complexes have been effective in catalyzing the oxidation of alkanes and alcohols using peroxides as the oxidant. rsc.org One of the most active catalysts in a study yielded a 23% conversion of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone, with a turnover number (TON) of 210. rsc.org Furthermore, these complexes showed high efficiency in the oxidation of secondary alcohols to ketones, achieving yields up to 98%. rsc.org While these examples utilize ligands structurally related to this compound, they highlight the potential of sterically demanding pyridine-type ligands to support catalytically active copper centers. The steric bulk of this compound itself can be expected to create unique coordination environments that could lead to selective catalytic transformations, although specific examples of its application in well-defined copper catalysts remain a specialized area of research.

Silver-Based Oxidative Reagents Incorporating this compound

Silver complexes, particularly those in the Ag(I) oxidation state, are widely used in organic synthesis, often as Lewis acids to activate unsaturated bonds. nih.gov The incorporation of this compound as a ligand can stabilize the metal center and modulate its reactivity. The synthesis of such complexes is generally straightforward; for instance, bis(this compound)silver(I) hexafluorophosphate can be prepared by reacting silver nitrate (B79036) and potassium hexafluorophosphate with this compound in an aqueous solution.

While silver-based reagents are known to participate in and catalyze a variety of oxidative transformations, the specific role of complexes incorporating this compound as catalysts for oxidation is not extensively documented. nih.govwhiterose.ac.uk More commonly, silver(I) complexes with this sterically hindered ligand are used as precursors to generate other reactive species. For example, bis(this compound)silver(I) salts are employed to synthesize electrophilic halogenating agents, such as bis(this compound)iodine(I) hexafluorophosphate and its bromine analogue. These reagents are valuable for specific transformations like the synthesis of medium-ring lactones and ethers.

The broader field of silver catalysis includes the use of silver nanoparticles supported on metal oxides for the liquid-phase oxidation of complex organic molecules like betulin, where a silver-containing catalyst yielded 27% conversion with 60% selectivity for the primary oxidation product, betulone. nih.gov Additionally, studies on silver(II) complexes stabilized by pyridine-carboxylate ligands have shown them to be highly oxidizing agents capable of reacting with a wide array of biological molecules, underscoring the oxidative potential of higher-valent silver species. nih.gov The steric hindrance provided by this compound could potentially stabilize such higher oxidation states, suggesting a possible but underexplored avenue for the development of novel silver-based oxidation catalysts.

Gold-Based Complexes and Their Catalytic Potential

Gold catalysis has become a prominent field in organic synthesis, with both Au(I) and Au(III) complexes demonstrating unique reactivity. The electronic properties of ligands coordinated to the gold center play a pivotal role in modulating the catalytic activity. This compound can be used to synthesize gold complexes, such as the trichloro(this compound)Au(III) complex, which is formed by reacting this compound with tetrachloroauric(III) acid (HAuCl₄). mdpi.com

Systematic studies on bis(pyridine)Au(III) complexes have revealed that the electron density of the pyridine ligands has a significant influence on catalytic activity. nsf.gov In the model reaction of propargyl ester cyclopropanation of styrene, bis(pyridine)Au(III) complexes have been shown to be effective catalysts. nsf.gov Research has demonstrated that weaker coordination of the pyridine ligand, which can be influenced by both electronic and steric factors, leads to higher catalytic activity. nsf.gov This suggests that the steric bulk of the methyl groups in this compound could promote ligand dissociation or create a more reactive, coordinatively unsaturated gold center, thereby enhancing its catalytic potential.

The general findings for a series of substituted pyridine ligands in Au(III)-catalyzed cyclopropanation are summarized in the table below, illustrating the impact of ligand electronics on reaction efficiency.

| Catalyst Ligand (Pyridine Derivative) | Reaction Time (h) | Conversion (%) |

|---|---|---|

| Pyridine | 1 | 100 |

| 4-CF₃-Pyridine | 24 | 100 |

| 4-MeO-Pyridine | 0.5 | 100 |

These results show that electron-donating groups (like -OMe) on the pyridine ring accelerate the reaction, while electron-withdrawing groups (like -CF₃) slow it down, underscoring the electronic control over the catalytic cycle. nsf.gov The principles derived from these studies are directly applicable to understanding the potential catalytic behavior of gold complexes bearing the this compound ligand.

Ruthenium-Catalyzed Cyclocarbonylation Reactions with this compound

This compound serves not only as a ligand but also as a sterically hindered, non-nucleophilic base and solvent in various transition metal-catalyzed reactions. A notable example is the ruthenium-catalyzed cyclocarbonylation of allenyl alcohols. This reaction provides an efficient route to α,β-unsaturated five- and six-membered lactones, which are important structural motifs in many natural products.

In this process, a ruthenium catalyst, typically dodecacarbonyltriruthenium (B8016418) (Ru₃(CO)₁₂), facilitates the intramolecular carbonylation of the allenyl alcohol substrate. The reaction is effectively conducted in this compound under an atmospheric pressure of carbon monoxide at elevated temperatures. The use of this compound is crucial, as it provides a basic medium that promotes the reaction smoothly, leading to moderate to good yields of the desired lactone products. This methodology has been successfully applied to the stereoselective synthesis of natural products such as (+)-isomintlactone.

The table below presents the results for the cyclocarbonylation of various allenyl alcohols using this catalytic system.

| Substrate (Allenyl Alcohol) | Product (Lactone) | Yield (%) |

|---|---|---|

| 5-Heptyl-3-hexyl-1,2-dien-4-ol | 5-Heptyl-3-hexylfuran-2(5H)-one | 81 |

| 3-Cyclohexylhexa-4,5-dien-1-ol | 4-Cyclohexyl-5,6-dihydro-2H-pyran-2-one | 78 |

| (4R,5E)-4-methyl-5-((R)-1-phenylethylidene)hepta-5,6-dien-1-ol | (R)-5-methyl-4-((R,E)-1-phenylethylidene)tetrahydro-2H-pyran-2-one | 75 |

These findings highlight the practical utility of this compound as a key component in facilitating ruthenium-catalyzed transformations, where its steric hindrance prevents coordination to the metal center, allowing it to function purely as a base and solvent.

Influence of Steric Bulk on Redox Potentials and Catalytic Activity

The steric bulk imparted by the three methyl groups on the this compound ring profoundly influences the properties of its metal complexes. This steric hindrance can affect coordination numbers, enforce unusual geometries, and alter the electronic properties of the metal center, all of which have direct consequences for catalytic activity and redox potentials.

In transition metal catalysis, the steric properties of a ligand can control several key steps in a catalytic cycle. For instance, bulky ligands can:

Promote Ligand Dissociation: Steric clash can weaken the metal-ligand bond, facilitating the dissociation of a ligand to open a coordination site for substrate binding. This can be the rate-determining step in some catalytic cycles.

Influence Reductive Elimination: The bond-forming reductive elimination step is often favored by steric crowding around the metal center, which helps to expel the product molecule.

Control Selectivity: The shape and size of the catalytic pocket created by bulky ligands can dictate which substrate can bind and in what orientation, leading to high levels of regio- and stereoselectivity.

The steric hindrance of this compound also impacts the redox potentials of its metal complexes. The methyl groups can destabilize certain geometries or oxidation states, thereby shifting the potential at which the metal center is oxidized or reduced. For example, if a change in oxidation state is accompanied by a significant geometric rearrangement (e.g., from square planar to tetrahedral), a bulky ligand like this compound may sterically disfavor the product geometry, making the redox event more difficult (i.e., shifting the redox potential to a more negative or positive value).

Biological Activity and Medicinal Chemistry Research of 2,4,6 Trimethylpyridine and Its Derivatives

Antimicrobial and Antifungal Investigations of 2,4,6-Trimethylpyridine

This compound, also known as collidine, has been a subject of investigation for its biological activities, particularly its potential as an antimicrobial and antifungal agent. Research has focused on its efficacy against specific plant pathogens and its origin as a bioactive volatile organic compound from bacteria.

Recent studies have identified this compound as a potent volatile compound with significant antifungal properties against the major necrotrophic fungal pathogen, Sclerotinia sclerotiorum. researchgate.net This pathogen is a significant threat to various crops, including canola. researchgate.net In laboratory settings, the application of this compound has demonstrated a clear inhibitory effect on the growth of this fungus. researchgate.netresearchgate.net

The inhibitory effect was quantified in plate-based assays, showing a dose-dependent relationship between the amount of this compound and the inhibition of fungal growth. researchgate.net The compound was effective in inhibiting S. sclerotiorum growth both in direct contact and as a volatile agent, as demonstrated in assays using plates with and without dividers. researchgate.net

Table 1: Inhibition of Sclerotinia sclerotiorum by this compound

| Amount of this compound (µL) | Inhibition (%) in Divided Plate Assay |

|---|---|

| 10 | ~55% |

| 50 | ~60% |

| 100 | ~75% |

| 200 | ~85% |

Data is estimated from graphical representations in scientific literature. researchgate.net

This compound has been identified as a bacterial-derived volatile organic compound (VOC). researchgate.net Specifically, it was isolated from Actinobacteria, a group of bacteria known for producing a wide range of specialized metabolites. researchgate.net The production of this VOC by the bacteria was observed to be induced in the presence of the fungus Sclerotinia sclerotiorum, suggesting a role in microbial competition. researchgate.net

Bacteria produce a vast array of VOCs that can act as signaling molecules or directly inhibit competing microbes. nih.govresearchgate.net These compounds are recognized for their potential applications in sustainable agriculture as biopesticides and growth promoters. nih.govuni-rostock.de The identification of this compound from Streptomyces griseoaurantiacus was confirmed using solid-phase microextraction (SPME) coupled with gas chromatography–mass spectrometry (GC–MS) analysis, which matched the compound's profile to an authentic standard. researchgate.net This discovery places this compound among the growing list of bioactive VOCs with potential for agricultural applications. researchgate.net

Pharmacological Properties of this compound Derivatives

Derivatives of this compound have been synthesized and evaluated for various pharmacological activities, demonstrating potential therapeutic applications in areas such as blood viscosity and tissue fibrosis.

A series of new derivatives based on 3-acetyl-2,4,6-trimethylpyridine (B1331374) have been synthesized and screened for their hemorheological activity. magritek.comresearchgate.net Hemorheological agents are substances that affect the flow properties of blood, and they are studied for their potential to treat conditions associated with hyperviscosity. Using an in vitro model of blood hyperviscosity, researchers identified several compounds with significant activity. magritek.com Specifically, three derivatives, designated as compounds 3, 4, and 5 in the study, showed pronounced hemorheological effects. magritek.comresearchgate.net

Table 2: Hemorheological Activity of 3-Acetyl-2,4,6-trimethylpyridine Derivatives

| Compound | Observed Activity |

|---|---|

| Compound 3 | Pronounced hemorheological activity |

| Compound 4 | Pronounced hemorheological activity |

| Compound 5 | Pronounced hemorheological activity |

Source: Zarina Shulgau, et al., Arabian Journal of Chemistry, 2023. magritek.com

The same series of 3-acetyl-2,4,6-trimethylpyridine derivatives was also investigated for antifibrotic properties. magritek.com Fibrosis is the pathological hardening and scarring of tissue. In an experimental model of pulmonary fibrosis induced in rats, one of the derivatives, Compound 4, demonstrated a significant antifibrotic effect. magritek.com The study also noted that in this animal model, a syndrome of hyperviscosity was observed, and the administration of Compound 4 led to a decrease in blood viscosity, linking its hemorheological and antifibrotic activities. magritek.com

Cytotoxicity and Anticancer Potential of this compound-Based Complexes

Pyridine (B92270) and its derivatives are key components in the design of metal-based therapeutic agents. orientjchem.org Metal complexes incorporating pyridine-based ligands are a significant area of research in the development of new anticancer drugs, driven by the success of platinum-based drugs like cisplatin. nih.gov These complexes are explored for their potential to overcome the limitations of existing chemotherapies. nih.gov

Research into pyridine Schiff base metal complexes has shown that they can exhibit excellent cytotoxic activity against various cancer cell lines, including MCF-7 (breast), HeLa (cervical), HCT-116 (colon), and HepG-2 (liver). orientjchem.org The chelation of the metal ion to the pyridine-containing ligand often enhances the cytotoxic effects compared to the ligand alone. journalijar.com For example, thallium(III) complexes containing pyridine-2,6-dicarboxylate (B1240393) derivatives have shown selective anticancer activity by inducing apoptosis in melanoma cells. nih.gov

While direct studies on this compound-based complexes are part of this broader field, the established anticancer potential of pyridine-based metal complexes suggests that this compound could serve as a valuable ligand in the design of novel cytotoxic agents. orientjchem.orgnih.gov The inclusion of bulky ligands on the metal complex can contribute to significant cytotoxic effects, making the trimethyl-substituted pyridine ring a candidate for such applications. journalijar.com

Biochemical Roles and Metabolic Pathway Interactions

While extensive research has focused on the derivatives of this compound, the direct biochemical roles and metabolic pathway interactions of the parent compound are less thoroughly documented. However, emerging research is beginning to shed light on its biological activities. One notable finding is the identification of this compound as a volatile organic compound produced by Actinobacteria with demonstrated antifungal properties. nih.gov This suggests a role in microbial interactions and potential applications in biocontrol.

The primary area of metabolic interaction investigation for compounds related to this compound is the heme biosynthesis pathway. This is largely due to the potent effects of its derivatives, particularly 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine (DDC). nih.govtandfonline.com The metabolic disruption caused by these derivatives provides a significant model for studying the regulation of heme synthesis and the pathogenesis of porphyrias. tandfonline.com The interaction of these compounds with key enzymes in this pathway leads to a significant accumulation of porphyrins. cdnsciencepub.com

Another noted interaction is the ability of 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine and its analogues to cause fluidity changes in phospholipid bilayers, suggesting a potential interaction with cellular membranes. nih.gov This could have broader implications for cellular function beyond direct enzyme inhibition.

It is important to note that this compound itself is not considered a naturally occurring metabolite in humans and is generally considered part of the human exposome, found in individuals exposed to the compound or its derivatives. hmdb.ca

Table 1: Summary of Investigated Biochemical Interactions

| Compound/Derivative | Pathway/Target | Observed Effect |

|---|---|---|

| This compound | Fungal Metabolism | Antifungal activity nih.gov |

| 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine (DDC) | Heme Biosynthesis | Inhibition of ferrochelatase, induction of ALA synthase nih.govtandfonline.com |

| 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine (DDC) | Cellular Membranes | Increased fluidity of phospholipid bilayers nih.gov |

| 3,5-diethoxycarbonyl-2,4,6-trimethylpyridine | Heme Biosynthesis | Suggested inhibition of uroporphyrinogen decarboxylase cdnsciencepub.com |

Porphyrin-Inducing Activity Investigations

The porphyrin-inducing activity of this compound is primarily attributed to its derivatives, most notably 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine (DDC). nih.govtandfonline.com DDC is a potent porphyrinogenic agent that has been extensively used in experimental models to induce a condition that mimics hepatic porphyria. tandfonline.comnih.gov

The mechanism of porphyrin induction by DDC and its analogues is multifaceted. A key action is the mechanism-based inactivation of cytochrome P-450, which leads to the formation of N-alkylporphyrins. nih.gov These N-alkylated porphyrins are potent inhibitors of the enzyme ferrochelatase. nih.govnih.gov Ferrochelatase is the terminal enzyme in the heme biosynthesis pathway, responsible for inserting iron into protoporphyrin IX to form heme. cdnsciencepub.com Inhibition of this enzyme leads to the accumulation of its substrate, protoporphyrin. cdnsciencepub.com

In addition to inhibiting ferrochelatase, the depletion of the regulatory heme pool, caused by both the destruction of heme and the inhibition of its synthesis, leads to a secondary effect: the induction of δ-aminolevulinic acid (ALA) synthase. nih.gov ALA synthase is the rate-limiting enzyme in the heme biosynthesis pathway, and its induction further exacerbates the accumulation of porphyrin precursors.

Interestingly, the oxidized, non-dihydropyridine form, 3,5-diethoxycarbonyl-2,4,6-trimethylpyridine, has also been investigated and is associated with the accumulation of uroporphyrin and heptacarboxylic acid porphyrin. cdnsciencepub.com This pattern of porphyrin accumulation suggests that this derivative may act by inhibiting a different enzyme in the pathway, uroporphyrinogen decarboxylase. cdnsciencepub.com

Table 2: Effects of this compound Derivatives on Heme Biosynthesis

| Derivative | Primary Enzyme Target | Resulting Porphyrin Accumulation |

|---|---|---|

| 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine (DDC) | Ferrochelatase (inhibition) nih.govcdnsciencepub.com | Protoporphyrin cdnsciencepub.com |

| 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine (DDC) | ALA Synthase (induction) nih.gov | Increased overall porphyrin precursors |

| 3,5-diethoxycarbonyl-2,4,6-trimethylpyridine | Uroporphyrinogen Decarboxylase (suggested inhibition) cdnsciencepub.com | Uroporphyrin and heptacarboxylic acid porphyrin cdnsciencepub.com |

Environmental Chemistry and Biotransformation of 2,4,6 Trimethylpyridine

Environmental Occurrence and Distribution of 2,4,6-Trimethylpyridine

This compound, also known as 2,4,6-collidine, is an organic compound that enters the environment from various sources. It is found in small quantities in fossil fuels like coal tar and shale oil. Its primary release into the environment is associated with its industrial production and use as a solvent, a catalyst in organic synthesis, and an intermediate in the manufacturing of pharmaceuticals and other fine chemicals exsyncorp.com.

The environmental distribution of this compound is governed by its physicochemical properties. With a water solubility of 35 g/L at 20°C and a vapor pressure of 2.0 mmHg, the compound can partition between aquatic and atmospheric compartments nih.govresearchgate.net. Its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 250 suggests moderate mobility in soil nih.gov. However, its behavior in soil is complicated by its pKa of 7.4 nih.gov. This indicates that in neutral to acidic soils, this compound will exist predominantly in its protonated (cationic) form. Cations tend to adsorb more strongly to negatively charged soil particles, such as clay and organic matter, which would reduce its mobility and attenuate volatilization from moist soil nih.gov.

Physicochemical Properties of this compound Relevant to Environmental Distribution

| Property | Value | Reference |

|---|---|---|

| Water Solubility (20°C) | 35 g/L | researchgate.net |

| Vapor Pressure (25°C) | 2.0 mmHg | nih.gov |

| Log Kow | 1.9 | nih.gov |

| Estimated Koc | 250 | nih.gov |

| pKa | 7.4 | nih.gov |

Abiotic Degradation Pathways of this compound

Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes. For this compound, these pathways primarily involve reactions initiated by sunlight.

In the atmosphere, this compound is susceptible to degradation by photochemically-produced hydroxyl radicals (•OH). The estimated rate constant for this vapor-phase reaction is 7.0 x 10⁻¹² cm³/molecule-sec at 25°C nih.gov. This reaction is a significant pathway for the atmospheric removal of the compound. In aqueous environments, photochemical degradation can also occur, often involving reactive oxygen species generated by sunlight, leading to the transformation of the pyridine (B92270) ring mdpi.comnih.gov. The specific products of the direct photodegradation of this compound in water are not well-documented, but analogous processes with other aromatic compounds suggest that ring hydroxylation and cleavage are possible outcomes mdpi.com.

The environmental fate of this compound is also influenced by its interaction with surfaces. As a basic compound, it can be protonated in environmental media, leading to strong electrostatic interactions with negatively charged surfaces like clays (B1170129) and organic matter in soil and sediments nih.gov. This adsorption process, a form of surface attenuation, reduces the concentration of the compound in the aqueous phase, thereby decreasing its mobility and bioavailability nih.gov. Cationic forms of organic compounds generally exhibit stronger adsorption than their neutral counterparts, suggesting that surface attenuation is a key process controlling the distribution of this compound in the terrestrial environment nih.govnih.gov. Specific studies on the formation of surface coordination complexes with metal oxides or other soil minerals are limited for this particular compound.

Biotic Degradation and Microbial Metabolism of this compound

Microorganisms play a crucial role in the environmental degradation of this compound. Several bacterial strains have been identified that can metabolize pyridine derivatives, employing specific enzymatic pathways to break down the heterocyclic ring.

A primary mechanism in the microbial metabolism of pyridine compounds is hydroxylation, where a hydroxyl group (-OH) is introduced into the pyridine ring. This reaction is typically catalyzed by monooxygenase enzymes. The bacterium Rhodococcus jostii TMP1 has been shown to biotransform this compound into 2,4,6-trimethylpyridin-3-ol nih.govnih.gov. This hydroxylation step increases the polarity of the compound and often serves as an initial activation step for subsequent ring cleavage and further degradation. Similarly, strains of the genus Burkholderia are known to possess monooxygenases that regioselectively hydroxylate various pyridine derivatives, providing further evidence for this metabolic pathway in nature researchgate.netresearchgate.netnih.gov.

Examples of Microorganism-Mediated Hydroxylation of Pyridine Derivatives

| Microorganism | Substrate | Product | Reference |

|---|---|---|---|

| Rhodococcus jostii TMP1 | This compound | 2,4,6-trimethylpyridin-3-ol | nih.gov |

| Burkholderia sp. MAK1 | 2-Hydroxypyridine | 2,5-Dihydroxypyridine | nih.gov |

Another significant biotic transformation pathway is the enzymatic oxidation of the nitrogen atom in the pyridine ring to form an N-oxide. This reaction is also commonly catalyzed by monooxygenases. The formation of N-oxides can be a detoxification mechanism or a preliminary step for further metabolism. For instance, Burkholderia sp. MAK1 has demonstrated the ability to convert various methylpyridines into their corresponding N-oxides researchgate.net. The resulting this compound N-oxide is a more water-soluble metabolite. In some metabolic pathways, these N-oxides can be further transformed, sometimes abiotically or by other enzymes, into hydroxylated pyridines, which then enter degradative pathways leading to ring cleavage researchgate.net.

Role of Volatile Organic Compounds from Microbial Interactions

Volatile organic compounds (VOCs) produced by microorganisms, often termed microbial VOCs (mVOCs), are pivotal in mediating both intra- and inter-kingdom interactions. nih.govpsu.edu These low molecular weight molecules readily evaporate at ambient temperatures and can diffuse through air and soil, acting as info-chemicals in complex ecological networks. nih.govpsu.edu The roles of mVOCs are diverse, ranging from antagonistic to mutualistic, and they are fundamental to the structuring of microbial communities. nih.govnih.gov

Microbial interactions driven by VOCs include:

Bacteria-Bacteria Interactions: Bacterial VOCs can have direct antagonistic effects, such as the bacteriostatic impact of dimethyl disulfide from Pseudomonas fluorescens and Serratia plymuthica on plant pathogens. nih.gov

Fungi-Bacteria Interactions: Fungal VOCs can influence gene expression in bacteria. For instance, VOCs from Trichoderma atroviride have been shown to increase the expression of biocontrol genes in P. fluorescens. nih.gov

Fungi-Fungi Interactions: VOCs can mediate antagonistic relationships among fungi. The endophytic fungus Muscodor albus, for example, produces VOCs that inhibit the growth of several plant pathogenic fungi. nih.gov

While this compound has been identified as a microbial volatile, specific research detailing its definitive role as a mediator in these environmental microbial interactions is not extensively documented in current literature. charite.de However, as a nitrogen-containing heterocyclic compound, its potential involvement could be multifaceted. mVOCs can act as signaling molecules, antimicrobial agents, or even as carbon sources for other microorganisms. nih.govresearchgate.net The presence of the pyridine ring and methyl groups in its structure could influence its function in these chemical communications, potentially affecting microbial growth, metabolism, and gene expression in its vicinity.

Environmental Fate Modeling and Prediction

Environmental fate models are crucial computational tools for predicting the transport, transformation, and ultimate destination of chemicals released into the environment. researchgate.netrsc.org These models integrate a chemical's physical and chemical properties with environmental parameters to estimate its distribution across air, water, soil, and biota. rsc.org For this compound, various models and quantitative structure-activity relationship (QSAR) predictions have been used to forecast its environmental behavior. nih.govd-nb.info

Atmospheric Fate: According to a model of gas/particle partitioning of semivolatile organic compounds, this compound is expected to exist exclusively as a vapor in the ambient atmosphere. nih.gov In the vapor phase, it is subject to degradation by reacting with photochemically-produced hydroxyl radicals. nih.gov

Water and Soil Fate: The mobility and persistence of this compound in water and soil are predicted using key physicochemical properties. The Henry's Law constant for this compound is estimated at 8.8 x 10⁻⁶ atm-cu m/mole, which suggests that the compound is expected to volatilize from water surfaces. charite.de However, with a pKa of 7.4, it will exist partially in its protonated form in the environment; these cations are less likely to volatilize and tend to adsorb more strongly to organic carbon and clay compared to their neutral counterparts. charite.de

Quantitative Structure-Activity Relationship (QSAR) models are employed to predict biodegradability. d-nb.info In one study analyzing N-heterocyclic compounds, this compound was included in the dataset; however, its biodegradability could not be conclusively predicted by the specific QSAR models used in that research. d-nb.info This highlights a challenge in modeling the fate of certain complex heterocyclic compounds.

The following table summarizes key parameters used in the environmental fate modeling of this compound, derived from estimation models.

| Parameter | Predicted Value | Implication | Source |

|---|---|---|---|

| Vapor Pressure | 2.0 mm Hg at 25 °C | Expected to exist solely as a vapor in the atmosphere. | nih.gov |

| Log Kow | 1.9 | Used to estimate BCF and Koc. | charite.de |

| Henry's Law Constant | 8.8 x 10-6 atm-m3/mol | Expected to volatilize from water surfaces. | charite.de |

| Volatilization Half-life (Model River) | 3.1 days | Indicates potential for volatilization from moving water. | charite.denih.gov |

| Volatilization Half-life (Model Lake) | 38 days | Indicates slower volatilization from still water. | charite.denih.gov |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 250 (estimated) | Suggests moderate mobility in soil. | charite.de |

| Bioconcentration Factor (BCF) | 6 (estimated) | Suggests a low potential for bioconcentration in aquatic organisms. | nih.gov |

| pKa | 7.4 | Compound will partially exist as a cation, affecting adsorption and volatilization. | charite.de |

Computational Chemistry and Theoretical Studies on 2,4,6 Trimethylpyridine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and geometry.

Density Functional Theory (DFT) Applications for Electronic Properties

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. nih.gov This approach is used to optimize molecular structures, analyze vibrational frequencies, and determine electronic properties. researchgate.net For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to compute various molecular orbitals and properties. nih.gov These theoretical calculations provide a detailed understanding of the electronic characteristics that govern the molecule's behavior.

HOMO-LUMO Energy Gap Analysis of 2,4,6-Trimethylpyridine Derivatives

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2967 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8096 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4871 | Indicates chemical reactivity and molecular stability. irjweb.com |

| Chemical Hardness (η) | 2.2435 | Measures resistance to change in electron distribution. irjweb.com |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color-coded scheme.

Different colors on the MEP surface indicate varying levels of electrostatic potential. researchgate.net

Red : Represents regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green : Denotes areas with neutral or zero potential.

For pyridine and its derivatives, the MEP map can identify the nitrogen atom as a site of negative potential, making it a likely target for protonation or interaction with electrophiles. researchgate.netresearchgate.net This analysis helps in understanding intermolecular interactions and the reactive sites of the molecule. uni-muenchen.de

Spectroscopic Property Prediction and Validation

Computational chemistry is widely used to predict various spectroscopic properties, such as infrared (IR) spectra. computabio.com By calculating the vibrational frequencies of a molecule, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data for validation.

For this compound, DFT calculations can be used to determine its vibrational modes. researchgate.net The resulting theoretical IR spectrum can be compared with experimental spectra obtained from sources like the National Institute of Standards and Technology (NIST) database. nist.gov This comparison helps in the assignment of vibrational bands observed in the experimental spectrum and validates the accuracy of the computational method and the optimized molecular geometry. Such studies are crucial for confirming the structure of newly synthesized compounds and for understanding their molecular vibrations. researchgate.net

Intermolecular Interaction Modeling

Understanding the non-covalent interactions between molecules is essential for predicting the properties of materials in the condensed phase. Computational modeling allows for the detailed study of these interactions, such as hydrogen bonding.

Hydrogen Bonding Networks in 2,4,6-Trimethylpyridinium Salts

In the solid state, this compound can be protonated to form 2,4,6-trimethylpyridinium salts. The crystal structures of these salts are often stabilized by extensive networks of hydrogen bonds. For example, in 2,4,6-trimethylpyridinium dihydrogen phosphate (B84403), the pyridinium (B92312) cations and dihydrogen phosphate anions are linked through various hydrogen bonding interactions. nih.govnih.gov

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| N1—H1⋯O4 | 0.86 | 1.89 | 2.743 (2) | 171 |

| O2—H2⋯O3 | 0.86 | 1.78 | 2.628 (2) | 170 |

Hydrophobic and Hydrophilic Interactions in Aqueous Solutions

Computational studies have revealed the dual nature of this compound's interactions in aqueous environments, characterized by both hydrophobic and hydrophilic behaviors. The molecule's solvation in water is a complex interplay of these competing forces, which are highly dependent on the concentration of the solution.

At low concentrations, the hydrophobic character of the three methyl groups and the pyridine ring dominates. Molecular dynamics simulations suggest that in dilute aqueous solutions, water molecules tend to form an ordered, cage-like or clathrate-like structure around the this compound molecule. researchgate.net This phenomenon, known as hydrophobic hydration, is driven by the system's tendency to maximize the hydrogen bonding network of water, which is disrupted by the nonpolar solute. This structuring of water molecules around the solute is entropically unfavorable.

As the concentration of this compound increases, the hydrophilic interactions become more pronounced. The primary site for hydrophilic interaction is the nitrogen atom of the pyridine ring, which can act as a hydrogen bond acceptor. Computational models, including those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been used to calculate the association energy of 1:1 complexes between this compound and water. researchgate.net These calculations indicate the formation of a hydrogen bond between the nitrogen atom of the pyridine ring and a hydrogen atom of a water molecule (N···H-O). researchgate.net At higher concentrations, the availability of water molecules per solute molecule decreases, leading to a breakdown of the extensive clathrate-like structures. Consequently, direct hydrogen bonding between the solute and solvent becomes the predominant interaction. researchgate.net

Proton Transfer Dynamics in this compound Complexes

The dynamics of proton transfer are fundamental to many chemical and biological processes. In the context of this compound, its basicity allows it to participate in proton transfer reactions, forming complexes with proton donors. Computational chemistry provides a powerful tool to investigate the mechanisms and energetics of these processes.

Theoretical studies, often employing Density Functional Theory (DFT), have been used to model the proton transfer reaction pathway in complexes involving this compound. For instance, the reaction pathway for proton transfer in a complex of 1,1-dinitroethane and this compound has been studied computationally at the B3LYP/6-31++G(d,p) level of theory. Such studies can elucidate the geometry of the transition state and the energy barrier for the proton transfer.

The general mechanism involves the approach of the proton donor to the nitrogen atom of the this compound. A hydrogen-bonded complex is formed as an intermediate. The proton is then transferred from the donor to the nitrogen atom, resulting in the formation of the 2,4,6-trimethylpyridinium cation and the conjugate base of the proton donor. The Gibbs free energy of activation for this process is a key parameter that determines the rate of the reaction. While the specific Gibbs free energy of activation for proton transfer in this compound complexes was not found in the available literature, computational methods are well-suited to determine such values. These calculations would typically involve locating the transition state structure and performing frequency calculations to confirm it as a first-order saddle point on the potential energy surface and to compute the zero-point vibrational energy and thermal corrections to the Gibbs free energy.

Note on Data Table: A comprehensive search for specific computational data on the proton transfer dynamics in this compound complexes did not yield the necessary quantitative results, such as the Gibbs free energy of activation or transition state parameters, to construct a detailed data table.

Ligand Field Splitting and Reactivity Predictions in Coordination Chemistry

In coordination chemistry, this compound can act as a ligand, donating its lone pair of electrons on the nitrogen atom to a metal center. The interaction between the ligand and the metal d-orbitals leads to the splitting of their energies, a phenomenon described by Ligand Field Theory (LFT). Computational methods, particularly DFT, are instrumental in predicting the magnitude of this splitting and, consequently, the electronic and magnetic properties and reactivity of the resulting coordination complexes.

The three methyl groups on the pyridine ring introduce significant steric hindrance around the nitrogen donor atom. This steric bulk influences the coordination geometry and the metal-ligand bond length, which in turn affect the ligand field splitting. The magnitude of the ligand field splitting is often quantified by the parameter Δo (for octahedral complexes) or 10Dq. This parameter is crucial for predicting the electronic spectra (d-d transitions), magnetic properties (high-spin vs. low-spin complexes), and reactivity of the complex.

DFT calculations can be used to determine the electronic structure of coordination complexes containing this compound. By analyzing the energies of the molecular orbitals with significant d-orbital character, the ligand field splitting can be estimated. For example, in an octahedral complex, the energy difference between the t2g and eg sets of orbitals corresponds to Δo.